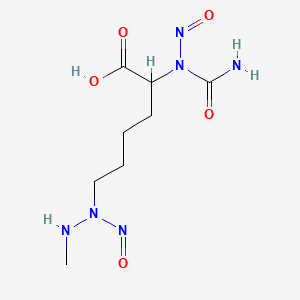

N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine

Beschreibung

N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine is a lysine-derived compound characterized by multiple nitroso (-N=O) groups and a carbamoyl (-NH-C(=O)-NH₂) moiety. Nitroso groups are known for their carcinogenic and mutagenic properties , while carbamoyl functionalities often influence molecular interactions in biological systems .

Eigenschaften

CAS-Nummer |

102586-07-2 |

|---|---|

Molekularformel |

C8H16N6O5 |

Molekulargewicht |

276.25 g/mol |

IUPAC-Name |

2-[carbamoyl(nitroso)amino]-6-[methylamino(nitroso)amino]hexanoic acid |

InChI |

InChI=1S/C8H16N6O5/c1-10-13(11-18)5-3-2-4-6(7(15)16)14(12-19)8(9)17/h6,10H,2-5H2,1H3,(H2,9,17)(H,15,16) |

InChI-Schlüssel |

FPVUTCYSOMSORQ-UHFFFAOYSA-N |

Kanonische SMILES |

CNN(CCCCC(C(=O)O)N(C(=O)N)N=O)N=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine typically involves multiple steps, starting from lysine. The key steps include:

Protection of the amino groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of the carbamoyl group: The protected lysine is reacted with a carbamoylating agent under controlled conditions to introduce the carbamoyl group at the N(sup 2) position.

Nitrosation: The carbamoyl-protected lysine is then subjected to nitrosation using nitrosating agents such as sodium nitrite in acidic conditions to introduce the dinitroso groups at the N(sup 2) and N(sup 6) positions.

Methylation: Finally, the compound is methylated using methylating agents like methyl iodide to introduce the methyl group at the N(sup 6) position.

Industrial Production Methods

Industrial production of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitroso groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitroso groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols; often in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amino derivatives with reduced nitroso groups.

Substitution: Substituted products with nucleophiles replacing the nitroso groups.

Wissenschaftliche Forschungsanwendungen

N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biochemical pathways. The nitroso groups, in particular, can participate in redox reactions, affecting cellular redox balance and signaling.

Vergleich Mit ähnlichen Verbindungen

Reactivity and Stability

Nitroso Compounds (e.g., NDMA, N,N′-Dinitrosopentamethylenetetramine)

- N-Nitrosodimethylamine (NDMA): A well-studied carcinogen with high reactivity due to its nitrosamine structure. NDMA decomposes under heat or UV light, releasing nitric oxide and formaldehyde .

- N,N′-Dinitrosopentamethylenetetramine : A self-reactive substance classified under hazardous materials (UN 3224) due to its instability. It requires refrigeration during transport to prevent decomposition .

- N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine: Likely exhibits higher stability than NDMA due to steric hindrance from the carbamoyl group. However, its multiple nitroso groups may still pose risks of thermal decomposition or nitrosative stress.

Table 1: Stability and Reactivity Comparison

Carbamoyl Derivatives (e.g., Dimethyl Carbamoyl Thioureas)

- 3-(3-(Dimethyl carbamoyl) thioureido) benzoic acid : Exhibits anti-diabetic activity by forming hydrogen bonds with α-amylase residues (e.g., HIS A:103) .

- N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine: The carbamoyl group may enable similar hydrogen bonding, but nitroso groups could counteract biological utility by inducing toxicity.

Table 2: Functional Group Influence on Bioactivity

Hazard Classification

- N,N′-Dinitroso-N,N′-dimethylterephthalamide : Classified as a Class 4.1 hazardous material (flammable solid) when in paste form (≤72% concentration) .

- Dinitrosobenzene : Listed as a 1.3C explosive due to its instability .

- N²-Carbamoyl-N²,N⁶-dinitroso-N⁶-methylaminolysine: No direct classification data, but its nitroso groups suggest alignment with Class 4.1 or 6.1 (toxic substances) if proven reactive or toxic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.